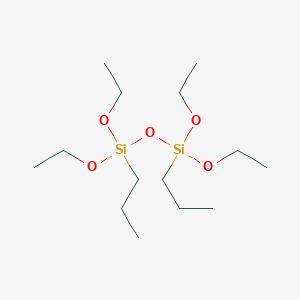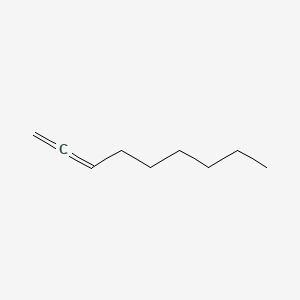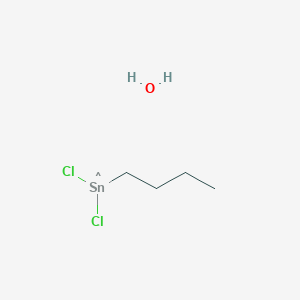
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is a chemical compound with a complex structure that includes an aminophenyl group and a propylpiperazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride typically involves the reaction of 4-aminophenyl with 4-propylpiperazine under specific conditions. One common method includes the use of tetrahydrofuran (THF) as a solvent and nickel as a catalyst. The reaction is carried out at room temperature for about 20 hours, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, nickel, and various solvents like THF. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, offering possibilities for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
(4-aminophenyl)phenylmethanone: This compound has a similar aminophenyl group but lacks the propylpiperazinyl group.
(4-aminophenyl)(cyclopropyl)methanone: This compound includes a cyclopropyl group instead of a propylpiperazinyl group.
Uniqueness
The uniqueness of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride lies in its specific combination of functional groups. This combination allows for unique interactions and applications that are not possible with similar compounds.
Propiedades
Número CAS |
21312-45-8 |
|---|---|
Fórmula molecular |
C14H22ClN3O |
Peso molecular |
283.80 g/mol |
Nombre IUPAC |
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12;/h3-6H,2,7-11,15H2,1H3;1H |
Clave InChI |
OELIAAKPBHJIQD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)






![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)





